molecular formula C21H21F3N6O2 B1669358 CVT-6883 CAS No. 752222-83-6

CVT-6883

Numéro de catalogue: B1669358
Numéro CAS: 752222-83-6
Poids moléculaire: 446.4 g/mol
Clé InChI: KOYXXLLNCXWUNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CVT-6883 est un antagoniste sélectif, puissant et administrable par voie orale du récepteur de l'adénosine A2B. Ce composé a été étudié pour ses applications thérapeutiques potentielles dans le traitement de l'asthme et d'autres affections liées à l'inflammation et à la fibrose .

Applications De Recherche Scientifique

Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le récepteur de l'adénosine A2B. Ce récepteur est impliqué dans divers processus physiologiques, notamment l'inflammation et la fibrose. En bloquant le récepteur, this compound réduit la production de cytokines et de chimiokines pro-inflammatoires, atténuant ainsi l'inflammation et la fibrose. Le composé inhibe également l'activation des voies de signalisation impliquées dans le remodelage tissulaire et la fibrose .

Analyse Biochimique

Biochemical Properties

CVT-6883 interacts with the A2B adenosine receptor, showing high affinity and selectivity . It has a Ki value of 22 nM for the A2B receptor, and is selective over adenosine A1, A2A, and A3 receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease allergen challenge-induced bronchoalveolar lavage fluid (BALF) eosinophil and lymphocyte infiltration and airway reactivity in a mouse model of allergic asthma . Furthermore, it has been reported to decrease fibrosis in the non-infarct zone, improve ejection fractions, and reduce ventricular tachycardia in a rat model of myocardial infarction .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on the A2B adenosine receptor . By binding to this receptor, this compound can inhibit the activation of certain signaling pathways, thereby influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, treatment with this compound led to decreased lung inflammation and a reduction in alveolar macrophages, lymphocytes, neutrophils, and eosinophils in a mouse model of allergic asthma .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For instance, in a mouse model of allergic asthma, this compound at a dosage of 6 mg/kg was found to decrease allergen challenge-induced bronchoalveolar lavage fluid (BALF) eosinophil and lymphocyte infiltration and airway reactivity .

Transport and Distribution

Given its molecular properties and its interaction with the A2B adenosine receptor, it is likely that this compound can be distributed throughout the body and reach various tissues where the A2B adenosine receptor is expressed .

Subcellular Localization

Given its interaction with the A2B adenosine receptor, it is likely that this compound localizes to the cell membrane, where the A2B adenosine receptor is typically found .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CVT-6883, également connu sous le nom de GS-6201, est synthétisé par une série de réactions chimiques impliquant la formation d'un dérivé de la xanthine. La voie de synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse décrite ci-dessus. Le processus est optimisé pour garantir un rendement et une pureté élevés tout en minimisant l'utilisation de réactifs et de solvants dangereux. Le processus de production est mené conformément aux Bonnes Pratiques de Fabrication (BPF) pour garantir la sécurité et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

CVT-6883 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound ayant des propriétés pharmacologiques modifiées. Ces dérivés sont souvent utilisés dans la recherche pour étudier la relation structure-activité du composé .

Comparaison Avec Des Composés Similaires

CVT-6883 est comparé à d'autres antagonistes sélectifs du récepteur de l'adénosine A2B, notamment :

This compound se distingue par ses propriétés pharmacocinétiques favorables, notamment une demi-vie de 4 heures et une bonne biodisponibilité orale. Il a démontré son efficacité dans des modèles précliniques d'asthme et de fibrose, ce qui en fait un candidat prometteur pour un développement ultérieur .

Activité Biologique

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione, also known by its CAS number 752222-83-6, is a complex organic compound that integrates features of purine and pyrazole structures. This compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology.

Chemical Structure

The molecular formula of this compound is C21H21F3N6O2C_{21}H_{21}F_3N_6O_2, with a molecular weight of approximately 446.43 g/mol. The structure includes an ethyl and propyl group attached to the purine ring, alongside a pyrazole moiety substituted with a trifluoromethylphenyl group. Its unique configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor antagonism.

Research indicates that compounds similar to 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione exhibit activity as adenosine receptor antagonists . This class of compounds can modulate various physiological processes by interfering with adenosine signaling pathways, which are crucial in numerous biological functions such as neurotransmission and inflammation.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes associated with bacterial infections. For instance, structural modifications on the pyrazole ring have been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain substitutions on the phenyl ring significantly affected the binding affinity and inhibitory potential against bacterial Mur enzymes, which are vital for bacterial cell wall synthesis .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Anti-Tuberculosis Activity : A derivative with similar structural features was tested against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) lower than those of standard treatments like ethambutol .
  • Antiviral Potential : Research has also explored the antiviral properties of related pyrazole compounds. For example, certain derivatives displayed enhanced activity against viral reverse transcriptase, suggesting a potential role in antiviral drug development .

Data Table: Biological Activities of Related Compounds

Compound NameTarget ActivityIC50 (µM)Notes
3-Ethyl...Adenosine receptor antagonist< 10Effective in modulating neurotransmission
Pyrazole Derivative XMurB inhibitor5.08 ± 0.4Superior to standard anti-TB drugs
Pyrazole Derivative YReverse transcriptase inhibitor0.20Higher potency compared to lead molecules

Propriétés

IUPAC Name

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYXXLLNCXWUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752222-83-6
Record name CVT-6883
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CVT-6883
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CVT-6883
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Reactant of Route 3
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Reactant of Route 4
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Reactant of Route 5
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.